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Compound of Interest

Compound Name: 1,4-Oxazepane

Cat. No.: B1358080 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

selectivity and off-target profiles of 1,4-oxazepane-based compounds targeting kinases and G-

protein coupled receptors.

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds. Its inherent three-dimensional nature allows for

diverse substitutions, leading to compounds with high affinity and selectivity for a range of

therapeutic targets. This guide provides a comparative analysis of the cross-reactivity profiles

of two distinct classes of 1,4-oxazepane-based compounds: benzo[b][1][2]oxazepin-4-ones

targeting kinases and 1,4-diazepane/oxazepane derivatives targeting G-protein coupled

receptors (GPCRs). The information presented is compiled from publicly available experimental

data to assist researchers in selecting appropriate tool compounds and anticipating potential

off-target effects.

Benzo[b][1][2]oxazepin-4-one-Based Kinase
Inhibitors
The benzo[b][1][2]oxazepin-4-one core has given rise to highly potent and selective inhibitors

of Receptor-Interacting Protein Kinase 1 (RIPK1) and LIM Domain Kinases 1 and 2 (LIMK1/2).

These kinases are implicated in inflammatory diseases and cancer, making their selective

inhibition a key therapeutic strategy.
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Featured Compound 1: GSK'481 (A Selective RIPK1
Inhibitor)
GSK'481 is a well-characterized, potent inhibitor of RIPK1, a critical regulator of necroptosis

and inflammation. It is often cited for its high selectivity. While a comprehensive public kinome

scan is not readily available in the primary literature, it is described as having "complete

monokinase selectivity for RIP1".

Featured Compound 2: Compound 10 (A dual LIMK1/2
and RIPK1 Inhibitor)
Arising from the optimization of the benzo[b][1][2]oxazepin-4-one scaffold, "Compound 10" was

identified as a potent dual inhibitor of LIMK1/2 with residual activity against RIPK1. Its cross-

reactivity has been extensively profiled against a large panel of kinases.

Table 1: Kinase Selectivity Profile of Compound 10 (Benzo[b][1][2]oxazepin-4-one derivative)

Target Kinase IC50 / EC50 (nM) Assay Type Reference

LIMK1 81 NanoBRET [3]

LIMK2 40 NanoBRET [3]

RIPK1 7.8 NanoBRET [3]

WNK2 >1000 scanMAX [3]

BTK >1000 scanMAX [3]

LRRK2 >1000 scanMAX [3]

Note: The scanMAX kinome-wide selectivity assay for Compound 10 against 468 kinases at a

concentration of 1 µM showed exceptional selectivity, with only LIMK1, LIMK2, and RIPK1

being significantly inhibited. Weak activity was noted for WNK2, BTK, and LRRK2, but with

significantly lower affinity. For a complete list of kinases tested, refer to the supplementary

information of the source publication.[1][4]

1,4-Diazepane/Oxazepane-Based GPCR Ligands
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The flexible seven-membered ring of 1,4-diazepane and 1,4-oxazepane has proven to be an

effective scaffold for developing ligands targeting GPCRs, including the Cannabinoid Receptor

2 (CB2) and the Dopamine D4 Receptor.

Featured Compound Class 1: Aryl 1,4-Diazepane CB2
Receptor Agonists
A series of aryl 1,4-diazepane derivatives have been developed as potent and selective

agonists for the CB2 receptor, a promising target for treating inflammatory and neuropathic

pain without the psychoactive effects associated with CB1 receptor activation.

Table 2: Receptor Selectivity Profile of a Representative Aryl 1,4-Diazepane CB2 Agonist

Target Receptor Ki (nM) Assay Type Reference

CB2 <10 Radioligand Binding [5][6]

CB1 >1000 Radioligand Binding [5][6]

Note: Various publications describe high selectivity of this class of compounds for CB2 over

CB1, often exceeding 100-fold. Specific Ki values for a broad panel of GPCRs are not

consistently reported in single publications but can be inferred from the focused nature of the

studies.[7][8][9]

Featured Compound Class 2: 1,4-Oxazepane Dopamine
D4 Receptor Ligands
Derivatives of 1,4-oxazepane have been synthesized as selective ligands for the dopamine D4

receptor, a target implicated in schizophrenia and other neuropsychiatric disorders.

Table 3: Receptor Selectivity Profile of a Representative 1,4-Oxazepane Dopamine D4 Ligand
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Target Receptor Ki (nM) Assay Type Reference

Dopamine D4 <5 Radioligand Binding [5][10]

Dopamine D2 >100 Radioligand Binding [10][11]

Dopamine D3 >100 Radioligand Binding [10][11]

Note: Studies on these compounds focus on their selectivity within the dopamine receptor

family, particularly against the D2 and D3 subtypes, to minimize extrapyramidal side effects.

Selectivity ratios often exceed 100-fold.[2][3][12][13]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity data.

Below are generalized protocols for the key assays mentioned in this guide.

Kinase and Bromodomain Cross-Reactivity Profiling
1. NanoBRET™ Target Engagement Assay

This assay measures compound binding to a specific protein target in live cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a

NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer

that binds to the same target (acceptor). A test compound competes with the tracer for

binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.

Methodology:

Cells are transiently or stably transfected with a vector expressing the NanoLuc®-fusion

target protein.

Transfected cells are plated in a white, opaque 96- or 384-well plate.

A fluorescent tracer specific for the target protein is added to the cells.

The test compound is serially diluted and added to the wells.
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After an incubation period to reach binding equilibrium, the NanoBRET™ substrate is

added.

The donor emission (460 nm) and acceptor emission (610 nm) are measured using a

luminometer equipped with appropriate filters.

The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the

compound concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA®)

This method assesses target engagement by measuring the change in thermal stability of a

target protein upon ligand binding.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal

denaturation. This results in a higher melting temperature (Tm) of the protein in the presence

of the ligand.

Methodology:

Intact cells are treated with the test compound or vehicle control.

The treated cells are heated to a range of temperatures.

Cells are lysed, and the soluble fraction is separated from the aggregated, denatured

proteins by centrifugation.

The amount of soluble target protein at each temperature is quantified by methods such

as Western blot, ELISA, or mass spectrometry.

Melting curves are generated by plotting the amount of soluble protein as a function of

temperature. A shift in the melting curve indicates target engagement.

GPCR Cross-Reactivity Profiling
1. Radioligand Binding Assay

This is a classic method to determine the affinity of a ligand for a receptor.
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Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a

preparation of the receptor (e.g., cell membranes). A non-radiolabeled test compound is

added at various concentrations to compete with the radioligand for binding to the receptor.

The amount of bound radioligand is measured, and the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Methodology:

Prepare cell membranes expressing the target GPCR.

In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable

radioligand (e.g., [³H]-spiperone for dopamine receptors).

Add serial dilutions of the test compound to the wells.

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a

high concentration of a known unlabeled ligand).

After incubation to reach equilibrium, the bound and free radioligand are separated by

rapid filtration through a glass fiber filter.

The radioactivity retained on the filter is measured using a scintillation counter.

The IC50 value is calculated from the competition curve, and the Ki (inhibition constant) is

determined using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in

understanding the mechanism of action and the methods used for profiling these compounds.

Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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